molecular formula C10H8BrF3O2 B1420970 2-Bromo-5-(trifluoromethyl)benzoic acid ethyl ester CAS No. 1214336-55-6

2-Bromo-5-(trifluoromethyl)benzoic acid ethyl ester

Cat. No. B1420970
M. Wt: 297.07 g/mol
InChI Key: SKWXRJTWYAKMFI-UHFFFAOYSA-N
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Description

“2-Bromo-5-(trifluoromethyl)benzoic acid ethyl ester” is a chemical compound. Its IUPAC name is ethyl 2-bromo-5-(trifluoromethyl)benzoate . It has a molecular formula of C10H8BrF3O2 and a molecular weight of 297.07 g/mol .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-(trifluoromethyl)benzoic acid ethyl ester” can be represented by the InChI code: 1S/C10H8BrF3O2/c1-2-16-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-5-(trifluoromethyl)benzoic acid ethyl ester” include a molecular weight of 297.07 g/mol . The compound is solid at room temperature . Its exact boiling point, melting point, and density are not documented in the available literature .

Scientific Research Applications

Synthesis of Novel Polymers

The research by Ben-Shaba and Domb (2006) explored the synthesis of novel aliphatic polycarbonate esters using reactions involving mono-bromo ethyl carbonate with carboxylic acids. This method was applied to create benzoate and acetate pendent polycarbonate, potentially useful for biodegradable polymers. The study showed that the benzoate group enhanced the polymer's biodegradability by being more susceptible to hydrolysis than the carbonate group (Ben-Shaba & Domb, 2006).

Hydrolysis Studies in Heterocyclic Compounds

Thije and Janssen (2010) conducted a study on the hydrolysis rates of ethyl esters, including those related to benzoic acid derivatives. They found that the hydrolysis rates could be adequately related by a set of substituent constants, offering insights into the reactivity of these compounds (Thije & Janssen, 2010).

Synthesis of Biologically Active Compounds

Kumari et al. (2019) reported on the synthesis of benzofuran aryl ureas and carbamates. They transformed a bromo ethyl ester into various biologically important compounds, demonstrating the potential of such esters in creating new molecules with antimicrobial activities (Kumari et al., 2019).

Industrial Scale-Up of Key Intermediates

Zhang et al. (2022) detailed an industrial-scale synthesis of a key intermediate used in the manufacturing of therapeutic agents. This process involved the transformation of an ethyl ester through several chemical steps, showcasing the practical applications of such esters in large-scale pharmaceutical manufacturing (Zhang et al., 2022).

Safety And Hazards

“2-Bromo-5-(trifluoromethyl)benzoic acid ethyl ester” is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

ethyl 2-bromo-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-2-16-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWXRJTWYAKMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(trifluoromethyl)benzoic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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